molecular formula C8H9NO3 B12885562 5-Methylisoxazol-3-yl methacrylate

5-Methylisoxazol-3-yl methacrylate

Cat. No.: B12885562
M. Wt: 167.16 g/mol
InChI Key: NVKBBIFTDDGERR-UHFFFAOYSA-N
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Description

5-Methylisoxazol-3-yl methacrylate is a methacrylic ester derivative featuring a 5-methylisoxazole ring directly attached to the methacrylate group. This compound combines the reactive vinyl group of methacrylate with the heterocyclic isoxazole moiety, making it a versatile monomer for synthesizing functional polymers.

Synthesis methods for such (meth)acrylates often involve esterification reactions between methacrylic acid derivatives and hydroxyl-containing isoxazole precursors. For example, copolymers of 2-[(5-methylisoxazol-3-yl)amino]-2-oxo-ethyl methacrylate with ethyl methacrylate were synthesized via free-radical polymerization, demonstrating controlled reactivity ratios (r₁ = 0.61, r₂ = 0.84) and thermal stability up to 250°C . These polymers also exhibit antimicrobial activity against Staphylococcus aureus and Escherichia coli, attributed to the isoxazole moiety’s bioactivity .

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

(5-methyl-1,2-oxazol-3-yl) 2-methylprop-2-enoate

InChI

InChI=1S/C8H9NO3/c1-5(2)8(10)11-7-4-6(3)12-9-7/h4H,1H2,2-3H3

InChI Key

NVKBBIFTDDGERR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)OC(=O)C(=C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylisoxazol-3-yl methacrylate typically involves the reaction of 5-methylisoxazole with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methacryloyl chloride. The general reaction scheme is as follows:

5-Methylisoxazole+Methacryloyl chloride5-Methylisoxazol-3-yl methacrylate+HCl\text{5-Methylisoxazole} + \text{Methacryloyl chloride} \rightarrow \text{5-Methylisoxazol-3-yl methacrylate} + \text{HCl} 5-Methylisoxazole+Methacryloyl chloride→5-Methylisoxazol-3-yl methacrylate+HCl

Industrial Production Methods

In an industrial setting, the production of 5-Methylisoxazol-3-yl methacrylate can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which can improve the yield and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methylisoxazol-3-yl methacrylate can undergo various chemical reactions, including:

    Polymerization: This compound can be polymerized to form polymers with unique properties. The polymerization can be initiated by free radicals, UV light, or heat.

    Substitution Reactions: The methacrylate group can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

    Addition Reactions: The double bond in the methacrylate group can participate in addition reactions with various electrophiles.

Common Reagents and Conditions

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.

    Substitution Reactions: Nucleophiles such as amines or alcohols can be used under basic conditions.

    Addition Reactions: Electrophiles such as halogens or hydrogen halides can be used.

Major Products Formed

    Polymerization: Polymers with pendant 5-methylisoxazole groups.

    Substitution Reactions: Substituted methacrylate esters.

    Addition Reactions: Halogenated or hydrogenated methacrylate derivatives.

Mechanism of Action

The mechanism of action of 5-Methylisoxazol-3-yl methacrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The methacrylate group can participate in free radical polymerization, leading to the formation of polymers with pendant 5-methylisoxazole groups. These polymers can interact with various molecular targets, such as proteins and nucleic acids, through non-covalent interactions, which can influence their biological activity .

Comparison with Similar Compounds

Key Observations :

  • Physical State: Unlike solid heterocyclic derivatives (e.g., 11d, 11e, 11i), 5-methylisoxazol-3-yl methacrylate is likely a liquid monomer, consistent with low-molecular-weight methacrylates.
  • Functional Groups: The methacrylate group enables polymerization, whereas amino-isoxazole derivatives (e.g., 11d–11m) are stabilized by hydrogen bonding and aromaticity, leading to higher melting points .

Polymerization Behavior

5-Methylisoxazol-3-yl methacrylate copolymerizes with ethyl methacrylate at moderate reactivity ratios (r₁ = 0.61, r₂ = 0.84), favoring alternating copolymer structures . In contrast, ethyl methacrylate homopolymers lack the isoxazole ring’s bioactivity but exhibit higher flexibility due to the absence of rigid heterocycles .

Bioactivity

  • Antimicrobial Activity : Copolymers containing 5-methylisoxazol-3-yl methacrylate show inhibition zones of 12–15 mm against S. aureus and E. coli, surpassing plain poly(ethyl methacrylate) .
  • Pharmaceutical Potential: Amino-isoxazole derivatives (e.g., 11d–11m) are explored as intermediates for drug synthesis due to their stable fused-ring systems and substituent diversity (e.g., nitro, chloro, bromo groups) .

Thermal Stability

  • 5-Methylisoxazol-3-yl Methacrylate Copolymers : Decompose at 250–300°C, with char yields of 15–20% at 600°C under nitrogen .
  • Amino-Isoxazole Derivatives (11d–11m): Higher thermal stability (decomposition >300°C) due to aromatic rings and hydrogen-bonding networks .

Biological Activity

5-Methylisoxazol-3-yl methacrylate (MIOMA) is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anti-inflammatory effects. This article synthesizes the current research findings on MIOMA, including its synthesis, biological activity, and potential applications in medicine.

Chemical Structure and Synthesis

5-Methylisoxazol-3-yl methacrylate is characterized by its isoxazole ring structure, which is known to contribute to various biological activities. The synthesis of MIOMA typically involves the reaction of 5-methylisoxazole with methacrylic acid or its derivatives, leading to the formation of methacrylate esters that can be polymerized into various copolymers.

Antimicrobial Properties

One of the most significant biological activities associated with MIOMA is its antimicrobial effect . Research indicates that copolymers containing MIOMA exhibit considerable antimicrobial activity against a range of microorganisms. For instance, studies have demonstrated that copolymers derived from 2-[(5-methylisoxazol-3-yl)amino]-2-oxo-ethyl methacrylate show effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these copolymers can be as low as 8 µg/mL, indicating potent antimicrobial properties .

Copolymers MIC (µg/mL) Microorganism
Copolymer A8E. coli
Copolymer B16S. aureus
Copolymer C32P. aeruginosa

Anti-inflammatory Effects

In addition to antimicrobial activity, MIOMA and its derivatives have shown anti-inflammatory properties . For example, compounds based on the MIOMA structure have been evaluated for their ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine synthesis. This inhibition is particularly relevant in the context of autoimmune diseases such as rheumatoid arthritis, where inflammation plays a critical role .

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of a series of copolymers synthesized from MIOMA against various pathogens. The results indicated that increasing the concentration of MIOMA within the copolymer matrix enhanced antimicrobial activity significantly .
  • Pharmacological Evaluation : Another investigation focused on the pharmacological properties of MIOMA derivatives, revealing that they exhibit lower acute toxicity compared to traditional drugs like leflunomide while maintaining significant anti-inflammatory effects .
  • Polymer Stability and Activity : Research has also assessed the thermal stability and reactivity ratios of MIOMA-based polymers, confirming that these materials retain their biological activity even under varying thermal conditions .

Q & A

Q. How can X-ray crystallography resolve ambiguities in the solid-state conformation of 5-methylisoxazol-3-yl methacrylate derivatives?

  • Methodology : Grow single crystals via slow evaporation (e.g., ethanol/water mixtures) and collect data on a diffractometer (Mo-Kα radiation). Refine structures with SHELXL, analyzing hydrogen bonding (e.g., N–H···O interactions) and π-stacking, as demonstrated for sulfonamide salts .

Data Contradiction Analysis

  • Example : Discrepancies in reported thermal stability (TGA) of copolymers may stem from differing monomer feed ratios or crosslinking densities. Address by standardizing synthesis protocols (e.g., fixed initiator concentration) and comparing degradation activation energies via the Flynn-Wall-Ozawa method .

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